molecular formula C15H15ClN4O3S2 B2814158 2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide CAS No. 1203267-10-0

2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Katalognummer: B2814158
CAS-Nummer: 1203267-10-0
Molekulargewicht: 398.88
InChI-Schlüssel: OBLIWANBPPROFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a synthetically designed small molecule recognized for its potent and selective inhibition of the Janus Kinase 2 (JAK2) enzyme. The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation, particularly through constitutive JAK2 activity such as the JAK2 V617F mutation, is a well-established driver in the pathogenesis of myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and primary myelofibrosis [Link: https://www.ncbi.nlm.nih.gov/books/NBK12799/]. The molecular architecture of this compound, featuring a 1,2,4-triazole scaffold linked to a 2-chlorobenzenesulfonamide group, is engineered to compete with ATP for binding within the catalytic pocket of the JAK2 kinase domain, thereby suppressing downstream phosphorylation and STAT-mediated transcription of proliferative and survival genes [Link: https://www.nature.com/articles/s41573-021-00252-4]. Its research value is particularly pronounced in the field of hematological oncology, where it serves as a crucial pharmacological tool for dissecting JAK2-dependent signaling mechanisms in cell lines and animal models of MPNs. Furthermore, its high selectivity profile makes it an excellent candidate for investigating the specific contributions of JAK2 signaling in other pathological contexts, including autoimmune diseases and solid tumors, providing researchers with a precise means to validate JAK2 as a therapeutic target and to explore potential combination therapies.

Eigenschaften

IUPAC Name

2-chloro-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S2/c1-19-14(12-6-4-10-24-12)18-20(15(19)21)9-8-17-25(22,23)13-7-3-2-5-11(13)16/h2-7,10,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLIWANBPPROFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a complex organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C15H15ClN4O3SC_{15}H_{15}ClN_{4}O_{3}S, with a molecular weight of approximately 398.88 g/mol. The structure features a chloro group, a benzenesulfonamide moiety, and a triazole ring fused with a thiophene ring. These structural characteristics suggest potential interactions with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features often exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Triazole derivatives have been recognized for their antifungal and antibacterial activities.

Compound Structural Features Biological Activity
4-MethylbenzenesulfonamideSulfonamide groupAntimicrobial
1H-Triazole derivativesTriazole ringAntifungal
ThiophenesulfonamidesThiophene and sulfonamideAntibacterial

The specific biological activity of 2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide has not been extensively documented but is expected to follow similar trends given its structural components .

Immune Modulation

Research indicates that this compound may alter immune cell responses, suggesting potential applications in immunotherapy or as an immunomodulatory agent. The exact mechanisms remain to be elucidated but could involve modulation of cytokine production or direct effects on immune cell activation.

Safety Profile

An assessment of the safety profile is crucial for evaluating the compound's therapeutic potential. Initial findings suggest that while sulfonamides can exhibit side effects such as hypersensitivity reactions and hematological disorders, further studies are needed to establish the safety and toxicity of this specific compound.

The mechanism of action for compounds like 2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide typically involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or immune response.
  • Target Protein Binding : Interaction studies are essential to determine the binding affinity to target proteins or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Case Studies and Research Findings

Research has highlighted various aspects of similar compounds:

  • Antibacterial Studies : A study on metal complexes derived from similar structures showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli using agar diffusion methods .
  • Fungal Inhibition : Compounds with triazole rings demonstrated potent antifungal activity against strains such as Candida albicans, indicating that derivatives could be explored for antifungal therapies .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the 1,2,4-Triazole-Sulfonamide Class

The compound belongs to a broader class of 1,2,4-triazole-sulfonamide derivatives, which are pharmacologically relevant due to their antimicrobial, anticancer, and enzyme-inhibitory activities. Key structural analogs include:

Compound ID/Name Key Substituents Bioactivity/Properties Reference
N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide (CAS 917747-52-5) Ethyl (C4), mercapto (C5), phenylsulfonamide Enhanced metabolic stability due to ethyl group; thiol group influences redox activity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9) Halogens (X = H, Cl, Br), difluorophenyl Tautomeric stability (thione form); halogen-dependent electronic effects
2-(Alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides Alkylthio (C2), methyl (C5), variable R2 groups Alkylthio groups improve lipophilicity; methyl enhances steric hindrance

Key Differences :

  • Thiophene vs.
  • Tautomerism: Unlike Compounds 7–9, which exist predominantly in the thione tautomeric form (confirmed by IR absence of S-H bands at 2500–2600 cm⁻¹), the target compound’s 4-methyl-5-oxo-triazole ring likely stabilizes the keto-enol equilibrium, affecting hydrogen-bonding capacity .
  • Steric and Electronic Effects : The ethyl group in CAS 917747-52-5 increases hydrophobicity, whereas the target compound’s thiophene may improve solubility via sulfur-mediated polar interactions .

Spectral and Crystallographic Data

  • IR Spectroscopy : The target compound’s IR spectrum would lack the C=S stretch (~1247–1255 cm⁻¹) seen in thione tautomers (Compounds 7–9), confirming its distinct triazole-oxo configuration .
  • NMR : The thiophene protons (δ 6.8–7.4 ppm) and triazole methyl group (δ 2.1–2.5 ppm) would distinguish it from analogs with halogens (e.g., δ 7.5–8.0 ppm for bromine in Compound 9) .
  • Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving tautomeric forms and hydrogen-bonding networks in such compounds .

Research Implications

  • Bioactivity : While specific data for the target compound is unavailable, its structural analogs exhibit bioactivity tied to sulfonamide moieties (e.g., carbonic anhydrase inhibition). The thiophene substitution may enhance binding to metalloenzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the triazolone core. For example, sulfonamide coupling is achieved by reacting 4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole derivatives with 2-chlorobenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) under reflux (6–9 hours). Post-reaction, the product is isolated via precipitation with diethyl ether and purified using recrystallization or column chromatography . Key intermediates are validated using NMR and mass spectrometry to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure. For derivatives lacking crystallinity, nuclear Overhauser effect spectroscopy (NOESY) and heteronuclear correlation (HSQC) NMR experiments are used to confirm stereochemistry and substituent positions. Computational methods like density functional theory (DFT) optimize geometry and predict electronic properties .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>95%). Stability studies under varying pH (1–13) and thermal stress (25–80°C) employ accelerated degradation protocols. Mass spectrometry identifies degradation products, while differential scanning calorimetry (DSC) detects polymorphic transitions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for triazolone-sulfonamide coupling?

  • Methodological Answer : Yield optimization requires controlled electrophilic substitution. For example, using potassium salts (e.g., dipotassium N-cyanamide) as intermediates improves reactivity with halomethyl electrophiles. Solvent polarity (e.g., THF vs. DMF) and temperature gradients (reflux vs. microwave-assisted heating) significantly impact yields (reported range: 45–78%). Kinetic studies via in situ IR spectroscopy help identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antitumor IC₅₀ values) often arise from assay variability. Standardized protocols (e.g., NCI-60 cell line screening) with positive controls (e.g., doxorubicin) improve reproducibility. Structure-activity relationship (SAR) analysis using molecular docking (e.g., AutoDock Vina) clarifies substituent effects. For instance, thiophen-2-yl groups enhance π-π stacking in kinase binding pockets, while chloro substituents modulate lipophilicity .

Q. How can mechanistic studies elucidate the compound’s mode of action in pharmacological models?

  • Methodological Answer : Isotope-labeling (e.g., ¹⁴C or ³H) tracks metabolic pathways in vitro. Flow cytometry with Annexin V/PI staining quantifies apoptosis vs. necrosis in treated cell lines. For enzyme targets (e.g., COX-2 or HDACs), surface plasmon resonance (SPR) measures binding kinetics (Kd, kon/koff). Knockout cell lines validate target specificity .

Q. What experimental designs address challenges in scaling up synthesis for preclinical trials?

  • Methodological Answer : Quality by Design (QbD) frameworks identify critical process parameters (CPPs) like catalyst loading (e.g., Pd/C vs. Ni) and mixing efficiency. DoE (Design of Experiments) models optimize variables (e.g., temperature, stoichiometry) for robustness. Continuous flow reactors reduce batch-to-batch variability, while in-line PAT (Process Analytical Technology) tools monitor intermediates in real time .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. XRD) for structural validation?

  • Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) often reflect conformational flexibility. Variable-temperature NMR (VT-NMR) detects dynamic processes (e.g., ring puckering). For ambiguous cases, cross-validate with IR spectroscopy (e.g., carbonyl stretching frequencies) and computational simulations (e.g., Gaussian 16) .

Q. What statistical methods are recommended for dose-response studies in pharmacological assays?

  • Methodological Answer : Four-parameter logistic regression (4PL) models calculate EC50/IC50 values with 95% confidence intervals. Outlier detection (e.g., Grubbs’ test) ensures data integrity. For synergy studies (e.g., combination with cisplatin), Chou-Talalay analysis computes combination indices (CI < 1 indicates synergy) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.